molecular formula C3H8NO5P B1267884 3-Phosphono-D-alanine CAS No. 128241-72-5

3-Phosphono-D-alanine

Cat. No. B1267884
CAS RN: 128241-72-5
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-UWTATZPHSA-N
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Description

3-Phosphono-D-alanine is a type of organic compound known as D-alpha-amino acids . These are alpha amino acids which have the D-configuration of the alpha-carbon atom . It is often used as a potent metabotropic glutamate receptor antagonist .


Synthesis Analysis

3-Phosphonoalanine has been made by the Strecker synthesis from phosphonoacetaldehyde, which is easily prepared from vinyl acetate . It gives phosphonopyruvate by transamination when treated with glyoxylate . Phosphonolactate, an analogue of phosphoglycerate, is prepared by reducing phosphonopyruvate .


Molecular Structure Analysis

The molecular formula of 3-Phosphono-D-alanine is C3H8NO5P . The IUPAC name is (2S)-2-amino-3-phosphonopropanoic acid . The molecular weight is 169.07 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phosphono-D-alanine include a molecular weight of 169.07 g/mol , a high negative charge, and poor bioavailability due to the presence of the phosphonate group .

Scientific Research Applications

Pharmacological Research

3-Phosphono-D-alanine is often used in pharmacological research due to its unique chemical structure . It’s a small molecule that belongs to the class of organic compounds known as D-alpha-amino acids . These are alpha amino acids which have the D-configuration of the alpha-carbon atom .

Drug Discovery

This compound is used in the discovery and development of new drugs . It’s used to build, train, and validate predictive machine-learning models with structured datasets .

Phosphonopeptides Research

3-Phosphono-D-alanine is used in the research of phosphonopeptides . Phosphonopeptides are mimetics of peptides in which a phosphonic acid or related group replaces either the carboxylic acid group present at the C-terminus, is located in the peptidyl side chain, or phosphonamidate or phosphinic acid mimics peptide bond .

Antimicrobial Activity

Some peptides in which aminophosphonic acid is located at the C-terminus of the peptide chain, including antibiotics isolated from bacteria and fungi, exhibit antimicrobial activity .

Study of Physiologic Effects of Phosphorylations

Non-hydrolysable analogues of phosphonoamino acids, which include 3-Phosphono-D-alanine, are useful tools to study physiologic effects of phosphorylations .

HIV Research

3-Phosphono-D-alanine has been used in HIV research . It’s suggested that the phosphonate group is better accommodated in the active site of HIV-1 reverse transcriptase, leading to a more productive complex than the O-phosphate group .

Future Directions

Recent antiviral advances indicate that phosphonate nucleoside prodrugs show promise outside the realm of HIV/Hepatitis B . Bisamidate L-α-2′-deoxythreosyl prodrugs display a 200-fold increase in potency over their phosphonic acid parent molecule against both HIV-1 and HIV-2 . This suggests that 3-Phosphono-D-alanine and other phosphonates could have potential applications in the development of new antiviral drugs .

properties

IUPAC Name

(2S)-2-amino-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926098
Record name 3-Phosphono-D-alanine
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Molecular Weight

169.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phosphono-D-alanine

CAS RN

128241-72-5
Record name 3-Phosphono-D-alanine
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Record name (2S)-2-Amino-3-phosphonopropanoic acid
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Record name 3-Phosphono-D-alanine
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Record name D-(-)-2-Amino-3-phosphonopropionic acid
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Record name (2S)-2-AMINO-3-PHOSPHONOPROPANOIC ACID
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Q & A

Q1: What is the primary mechanism of action of L-AP3, and how does D-AP3 compare?

A1: L-AP3 acts as a selective antagonist of metabotropic glutamate receptors (mGluRs) [, , ]. While it effectively blocks the late phase of long-term potentiation (LTP) at concentrations of 100-300 μM, its D-isomer, D-AP3, does not exhibit this effect []. This suggests a stereoselective interaction with mGluRs, highlighting the importance of the L-enantiomer for its activity.

Q2: Are there any studies highlighting potential neurotoxic effects of D-AP3?

A3: While one study demonstrated that high doses of L-AP3 (600 nmol) injected intracaudatally in rats induced neurotoxic effects, including vasogenic brain edema and neuronal degeneration, D-AP3 did not mimic this effect []. This suggests that the neurotoxicity observed with L-AP3 might be related to its specific interaction with mGluRs, an interaction not shared by D-AP3.

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